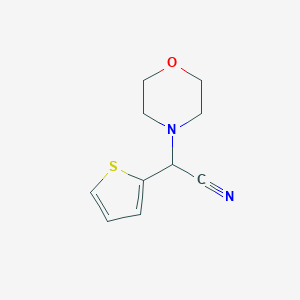

2-Morpholino-2-(2-thienyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYGIVKIJXEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383963 | |

| Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68415-08-7 | |

| Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholino-2-(2-thienyl)acetonitrile: Properties and Synthetic Considerations

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Morpholino-2-(2-thienyl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available data, analogous structures, and established chemical principles to offer a valuable resource for researchers.

Molecular Identity and Core Physical Properties

This compound, with the CAS number 68415-08-7, possesses a unique molecular architecture incorporating a morpholine ring, a thiophene ring, and a nitrile functional group. This combination of moieties suggests its potential as a scaffold in the design of novel therapeutic agents, leveraging the established pharmacological importance of both morpholine and thiophene heterocycles.[1][2][3][4]

Table 1: Core Physical and Chemical Properties of this compound and Related Analogues

| Property | This compound | 4-Morpholineacetonitrile (Analogue) | 2-Thiopheneacetonitrile (Analogue) |

| CAS Number | 68415-08-7 | 5807-02-3[5] | 20893-30-5 |

| Molecular Formula | C₁₀H₁₂N₂OS | C₆H₁₀N₂O[5] | C₆H₅NS |

| Molecular Weight | 208.28 g/mol | 126.16 g/mol [5] | 123.18 g/mol |

| Appearance | Not specified | Not specified | Liquid |

| Melting Point | Data not available | Data not available | Not applicable |

| Boiling Point | Data not available | Data not available | 115-120 °C at 22 mmHg |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available | Data not available |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its constituent functional groups. The morpholine moiety imparts basic properties, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The thiophene ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the acetonitrile group may influence its reactivity.

It is anticipated that the compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

Hypothetical Synthetic Pathway

Caption: Hypothetical Strecker-type synthesis of the target compound.

Predicted Spectroscopic Profile

For the purpose of characterization by researchers, a predicted spectroscopic profile is outlined below. These predictions are based on the known spectral data of its core components: the morpholine and thiophene rings, and the nitrile group.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the morpholine and thiophene protons. The morpholine protons typically appear as two multiplets in the regions of δ 2.5-3.0 ppm and δ 3.5-4.0 ppm. The protons on the thiophene ring will likely appear in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns dependent on their positions. A singlet for the methine proton adjacent to the nitrile and morpholino groups is also anticipated.

13C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the morpholine carbons (typically around δ 45-55 ppm and δ 65-75 ppm), the thiophene carbons (in the aromatic region, δ 120-140 ppm), the nitrile carbon (δ 115-125 ppm), and the methine carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. Other key absorptions would include C-H stretching of the aromatic and aliphatic components, and C-O stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 208. Common fragmentation patterns would likely involve the loss of the morpholino group or the thiophene ring.

Potential Applications in Drug Development

The structural motifs within this compound are prevalent in many biologically active compounds. The morpholine ring is a common feature in approved drugs and is known to improve pharmacokinetic properties.[6] The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals with a wide range of activities.[1] The combination of these two heterocyclic systems with a reactive nitrile group makes this compound a promising starting point for the synthesis of novel chemical entities with potential therapeutic applications, including but not limited to anti-inflammatory, anticancer, and neurological agents.[2][3][4][7]

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the properties of analogous compounds such as 4-morpholineacetonitrile and acetonitrile, caution should be exercised when handling this substance.[5][8]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area thoroughly with water.

Experimental Protocols

The following are generalized protocols for the characterization of a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the compound.

Methodology:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Place a small amount of the sample (liquid or solid) onto the ATR crystal of an FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the nitrile, morpholine, and thiophene moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., ESI, APCI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

References

-

PubChem. 4-Morpholineacetonitrile. [Link]

-

PubChem. 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. [Link]

-

ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

-

PubMed. Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents. [Link]

-

PubChem. 2-Thenoylacetonitrile. [Link]

-

RSC Publishing. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

PubChem. 3-Thienylacetonitrile. [Link]

-

ResearchGate. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

PubChem. Mor-pholine-acetonitrile. [Link]

-

Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

-

PubChem. Acetonitrile. [Link]

-

National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

CAS. SciFinder - Search for Substance Data. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Georganics. 2-Thiopheneacetonitrile. [Link]

-

International Union of Crystallography. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

MDPI. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. [Link]

-

MDPI. Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. [Link]

-

PubChem. 2-(5-Morpholin-4-yl(2-thienyl))-5-nitrothiophene. [Link]

-

CSIR-NIScPR. THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. [Link]

Sources

- 1. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Morpholineacetonitrile | C6H10N2O | CID 22055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholino-2-(2-thienyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Morpholino-2-(2-thienyl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating a morpholine and a thiophene moiety, this molecule presents a unique structural scaffold with potential for diverse biological activities. This document will delve into its chemical properties, plausible synthetic routes, analytical characterization, and prospective applications, offering a technical resource for researchers in the field.

Introduction: The Convergence of Two Privileged Scaffolds

This compound incorporates two structural motifs of significant interest in pharmaceutical sciences: the morpholine ring and the thiophene ring. The morpholine heterocycle is a common feature in numerous approved drugs and bioactive compounds, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The thiophene ring, a bioisostere of the benzene ring, is another crucial component in many pharmaceuticals, including the well-known antiplatelet agent clopidogrel.[3] The combination of these two privileged scaffolds in a single molecule, linked by an acetonitrile group, suggests a promising starting point for the exploration of novel chemical entities with potential therapeutic applications.

The α-aminonitrile functional group is a versatile intermediate in organic synthesis, readily convertible to α-amino acids and other valuable derivatives.[4] Its presence in this compound further enhances the compound's utility as a building block for more complex molecular architectures.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, we can summarize its key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂OS | [5] |

| Molecular Weight | 208.28 g/mol | [5] |

| CAS Number | 68415-08-7 | [5] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile. | Inferred from structural components |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: A Strecker-Type Reaction

The synthesis would likely proceed via a one-pot, three-component reaction involving 2-thiophenecarboxaldehyde, morpholine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN), in a suitable solvent.[6][7]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-thiophenecarboxaldehyde in a suitable aprotic solvent (e.g., methanol, acetonitrile) under an inert atmosphere, add morpholine.

-

Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding iminium ion intermediate. This is a crucial step as the electrophilicity of the iminium ion is key for the subsequent nucleophilic attack.

-

Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is then added to the reaction mixture. The cyanide anion acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile product. The use of TMSCN is often preferred over more toxic cyanide sources like HCN or KCN.[7]

-

Work-up and Purification: Upon completion of the reaction (monitored by an appropriate technique such as Thin Layer Chromatography), the reaction is quenched, and the product is extracted using a suitable organic solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

While specific spectral data for this compound is not widely published, we can predict the expected analytical characteristics based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons of the thiophene ring (in the aromatic region), the morpholine ring (typically two multiplets in the aliphatic region), and a singlet for the methine proton adjacent to the nitrile group.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the thiophene and morpholine rings, the nitrile carbon (typically in the range of 115-125 ppm), and the methine carbon.

-

-

Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a sharp absorption band around 2220-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. Other significant peaks would correspond to C-H, C-O, and C-N bond vibrations.[8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.28 g/mol ). Fragmentation patterns could provide further structural information.

Potential Applications in Drug Discovery and Development

The structural combination of morpholine and thiophene suggests several potential areas of application for this compound in drug discovery.

-

Anticancer Activity: Both morpholine and thiophene derivatives have been investigated for their anticancer properties.[2][9] The specific substitution pattern in this compound could lead to interactions with various biological targets implicated in cancer.

-

Antimicrobial and Antifungal Agents: Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[3] This makes the title compound a candidate for screening in infectious disease research.

-

Central Nervous System (CNS) Disorders: The morpholine moiety is present in several CNS-active drugs. Its ability to cross the blood-brain barrier makes it a valuable component in the design of neuro-therapeutics.

-

Metabolic Disorders: Some morpholine derivatives have shown potential in the treatment of metabolic disorders like diabetes.[2]

It is important to note that these are potential applications based on the known activities of the constituent chemical motifs. The actual biological activity of this compound would need to be determined through rigorous experimental screening.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of α-aminonitriles and related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[10]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Given that α-aminonitriles can potentially release cyanide, all handling should be performed with caution and by trained personnel.[12]

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its unique combination of morpholine and thiophene rings, along with a versatile nitrile functional group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. While detailed experimental data is currently limited, this guide provides a solid foundation of its known properties, a plausible synthetic approach, and an overview of its potential applications. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

- Jain, A., & Sahu, S. K. (2024).

- Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-271.

-

University of California, Berkeley. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health & Safety. Retrieved from [Link]

- Hoekstra, W. J. (1985). U.S. Patent No. 4,551,526. Washington, DC: U.S.

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Handling and Storing Radioactive Materials form. Retrieved from [Link]

- Shaikh, R. U., et al. (2023). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 28(3), 1385.

- Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-276.

-

Centers for Disease Control and Prevention. (2024, February 26). Radiation Safety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

- Dalton, J. B., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Pharmaceuticals, 15(1), 89.

- Wagner, A., & Ofial, A. R. (2015). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 17(4), 2347-2358.

-

International Atomic Energy Agency. (1973). Safe Handling of Radionuclides. Retrieved from [Link]

- Rivera-Ramírez, D., et al. (2021). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2021(4), M1287.

- Unzueta, A., et al. (2022). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. Journal of Nuclear Medicine, 63(Supplement 2), 27S-33S.

- Taha, M., et al. (2018). Synthesis, biological evaluation and docking studies of novel morpholine substituted diarylpyrimidines as potent human immunodeficiency virus (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic Chemistry, 78, 22-31.

- Sun, J., & Wang, Q. (2011). Method for preparing 2-(3-oxo-morpholine) acetonitrile. CN102020616B.

- Fronczek, F. R., & Gandour, R. D. (2016). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile.

- Ye, L., et al. (2012). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 55(20), 8829–8839.

-

PubChem. (n.d.). 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. jchemrev.com [jchemrev.com]

- 3. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 68415-08-7|2-Morpholino-2-(thiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 6. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]

- 7. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Handling and Storing Radioactive Materials Form – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 12. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Safety, handling, and MSDS for 2-Morpholino-2-(2-thienyl)acetonitrile

An In-Depth Technical Guide to the Safe Handling and Management of 2-Morpholino-2-(2-thienyl)acetonitrile

Foreword

As the landscape of pharmaceutical research and drug development evolves, the imperative for rigorous safety and handling protocols for novel chemical entities becomes increasingly critical. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of this compound. It moves beyond a mere recitation of safety data, offering a synthesized, experience-driven framework for its safe utilization in a laboratory setting. The protocols and insights herein are designed to be self-validating, fostering a culture of safety and scientific integrity for researchers, chemists, and all professionals engaged in its handling.

Compound Identification and Physicochemical Profile

This compound is a nitrile compound featuring a morpholine and a thiophene ring attached to a central acetonitrile core. Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 90237-01-9 | |

| Molecular Formula | C₁₀H₁₂N₂OS | |

| Molecular Weight | 208.28 g/mol | |

| Appearance | Off-White to Light Yellow Solid | |

| Melting Point | 78-83 °C |

The solid nature of this compound at room temperature dictates specific handling procedures to avoid dust inhalation, a primary route of exposure.

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with acute toxicity concerns.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

Source: Synthesized from supplier Safety Data Sheets.

The primary takeaway from this classification is that the compound poses a moderate acute toxicity risk through all major routes of exposure: ingestion, skin contact, and inhalation. The associated pictograms are the Exclamation Mark for irritation and acute toxicity and the Health Hazard symbol.

The Core Safety Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to mitigate the identified risks. The causality behind each step is explained to reinforce the "why" behind the "how."

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary defense against exposure is to create a physical barrier between the researcher and the chemical. Given the compound's powdered form and inhalation toxicity, engineering controls are not merely recommended; they are essential.

Protocol:

-

Primary Engineering Control: All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile gloves. Double-gloving is recommended during weighing and transfer operations. Rationale: Prevents skin contact, addressing the H312 and H315 hazards.

-

Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. Rationale: Directly mitigates the H319 "Causes serious eye irritation" hazard.

-

Body Protection: A fully buttoned laboratory coat is mandatory.

-

Respiratory Protection: If there is any risk of the fume hood failing or for spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is required. Rationale: Addresses the H332 "Harmful if inhaled" hazard.

-

Safe Handling and Storage

Causality: Proper handling techniques prevent accidental exposure and contamination, while appropriate storage maintains compound integrity and prevents hazardous reactions.

Protocol:

-

Weighing and Transfer:

-

Perform all weighing on an analytical balance located inside the chemical fume hood.

-

Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.

-

Close the container immediately after use.

-

-

Storage:

-

Store the compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is 2-8°C to ensure long-term stability.

-

Emergency Procedures

Causality: A pre-defined and understood emergency plan is critical to minimizing harm in the event of an accidental exposure or spill.

Protocol:

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Spill Response:

-

Evacuate the immediate area.

-

Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the material and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Visualization of Safety Protocols

A clear visual representation of the workflow can enhance understanding and compliance.

Caption: Core safety workflow for handling this compound.

Disposal Considerations

Chemical waste disposal must be handled with the utmost care to ensure regulatory compliance and environmental protection.

Protocol:

-

Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Disposal Method: Disposal must be carried out by a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash. The specific disposal method (e.g., incineration) should be determined in consultation with the disposal company and in accordance with local, state, and federal regulations.

References

-

This compound , PubChem, National Center for Biotechnology Information. [Link]

The Ascendance of Thienylacetonitriles: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The thienylacetonitrile core, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in the edifice of modern medicinal chemistry and materials science. Its structural resemblance to benzyl cyanide, coupled with the unique electronic properties imparted by the thiophene ring, has rendered it a "privileged" building block in the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of thienylacetonitrile compounds. We will traverse the historical landscape of their initial preparation, delve into the mechanistic intricacies of key synthetic methodologies, and illuminate their transformative role in the development of targeted therapeutics and advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also actionable, field-proven insights into the practical application of these versatile compounds.

Historical Perspective: The Dawn of a Versatile Scaffold

The story of thienylacetonitriles is intrinsically linked to the broader history of thiophene chemistry, which began with Viktor Meyer's serendipitous discovery of thiophene itself in 1882.[1] While a definitive first synthesis of the parent thienylacetonitriles is not prominently documented as a singular breakthrough, early methods for their preparation can be traced back to classical cyanation reactions of halomethylthiophenes.

One of the foundational approaches for the synthesis of 2-thienylacetonitrile involved the chloromethylation of thiophene followed by nucleophilic substitution with a cyanide salt.[2] This method, though effective, often presented challenges related to the stability of the chloromethyl intermediate and the use of highly toxic cyanide reagents.

For 3-thienylacetonitrile , a common early route involved the bromination of 3-methylthiophene with N-bromosuccinimide (NBS), followed by reaction with sodium cyanide.[3] This approach leverages the relative stability of the starting material and the regioselectivity of free-radical bromination at the benzylic position. However, like the synthesis of the 2-isomer, it necessitated the use of toxic cyanides and often required careful purification to remove byproducts.[4]

These early methods, while historically significant, have largely been supplemented by more efficient, safer, and scalable synthetic strategies, which will be explored in detail in the subsequent sections.

Synthetic Methodologies: A Comparative Analysis

The synthesis of thienylacetonitriles has evolved considerably, with modern chemistry offering a toolkit of diverse and sophisticated methods. The choice of a particular synthetic route is often dictated by factors such as the desired substitution pattern, scale of the reaction, and available starting materials.

Classical Approaches: Halomethylthiophene Cyanation

The reaction of a halomethylthiophene with an alkali metal cyanide remains a widely practiced and straightforward method for the synthesis of thienylacetonitriles.

Synthesis of 2-Thienylacetonitrile:

A prevalent method involves a two-step process starting with the chloromethylation of thiophene, followed by cyanation.[2]

-

Step 1: Chloromethylation of Thiophene: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at low temperatures to yield 2-chloromethylthiophene. The addition of phosphorus trichloride can enhance the reaction by increasing the concentration of HCl in situ.

-

Step 2: Cyanation: The resulting 2-chloromethylthiophene is then reacted with sodium cyanide in a mixed solvent system, such as water and acetone, under heating to produce 2-thienylacetonitrile.

Synthesis of 3-Thienylacetonitrile:

As mentioned, the free-radical bromination of 3-methylthiophene followed by cyanation is a common route.[3]

-

Step 1: Bromination of 3-Methylthiophene: 3-Methylthiophene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. This selectively brominates the methyl group to afford 3-(bromomethyl)thiophene.

-

Step 2: Cyanation: The 3-(bromomethyl)thiophene is then reacted with sodium or potassium cyanide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield 3-thienylacetonitrile.

| Parameter | Chloromethylation/Cyanation (2-isomer) | Bromination/Cyanation (3-isomer) |

| Starting Material | Thiophene, Paraformaldehyde | 3-Methylthiophene |

| Key Reagents | HCl, PCl₃, NaCN | NBS, Radical Initiator, NaCN/KCN |

| Advantages | Utilizes readily available thiophene | Good regioselectivity for the 3-position |

| Disadvantages | Chloromethyl intermediate can be unstable | Requires a substituted thiophene starting material |

| Safety Concerns | Use of formaldehyde, HCl, and cyanides | Use of toxic cyanides and halogenated solvents |

The Gewald Reaction: A Powerful Gateway to Functionalized Thiophenes

The Gewald reaction, a one-pot, multi-component reaction, stands as a cornerstone of modern thiophene synthesis and provides a versatile route to highly substituted 2-aminothiophenes, which can be precursors to or derived from thienylacetonitrile derivatives.[5][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or cyanoacetate) and elemental sulfur in the presence of a base.[7][8]

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[9][10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile, which then undergoes cyclization and tautomerization to form the 2-aminothiophene product.

Figure 2: General Synthetic Workflow for Thieno[2,3-d]pyrimidine Kinase Inhibitors. This diagram outlines a common synthetic route starting from a thienylacetonitrile derivative to afford the final kinase inhibitor drug candidates.

These thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). [11][12]By inhibiting VEGFR-2, these compounds can effectively starve tumors and inhibit their growth.

Figure 3: Mechanism of Action of Thieno[2,3-d]pyrimidine Kinase Inhibitors. This diagram depicts the inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine-based inhibitors, leading to the suppression of angiogenesis and tumor growth.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activity, and their synthesis can also be achieved using thienylacetonitrile precursors. [13][14][15]These compounds have shown promise as chemosensitizers in cancer therapy, meaning they can enhance the efficacy of existing anticancer drugs.

Applications in Materials Science: Building Blocks for Organic Electronics

The utility of thienylacetonitriles extends beyond the realm of life sciences into the exciting field of materials science, particularly in the development of organic electronic materials. [16]Polythiophenes and their derivatives are among the most studied classes of conducting polymers due to their excellent electronic properties, environmental stability, and processability. [17][18] While the nitrile group itself is not typically incorporated into the final polymer backbone for conductivity, thienylacetonitrile can serve as a versatile starting material for the synthesis of functionalized thiophene monomers. The nitrile group can be chemically transformed into other functionalities that can either be electropolymerized or undergo cross-coupling reactions to form conjugated polymers. These materials are key components in a range of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): Where polythiophenes act as the semiconductor layer.

-

Organic Photovoltaics (OPVs): In which polythiophenes serve as the electron-donor material in the active layer.

-

Organic Light-Emitting Diodes (OLEDs): Where polythiophenes can be used as the emissive or charge-transporting layer.

The ability to synthesize tailored thiophene monomers from readily available precursors like thienylacetonitrile allows for the fine-tuning of the electronic and physical properties of the resulting polymers, which is crucial for optimizing device performance.

Experimental Protocols

To provide a practical context to the synthetic methodologies discussed, detailed experimental protocols for the synthesis of 2-thienylacetonitrile and a subsequent Gewald reaction are provided below.

Protocol: Synthesis of 2-Thienylacetonitrile

[2] Step 1: Preparation of 2-Chloromethylthiophene

-

In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with thiophene (1.0 eq) and cooled to 0-5 °C in an ice bath.

-

A mixture of paraformaldehyde (1.2 eq) and concentrated hydrochloric acid (3.0 eq) is added dropwise to the stirred thiophene, maintaining the temperature below 5 °C.

-

Phosphorus trichloride (0.1 eq) is then added dropwise.

-

The reaction mixture is stirred at 0-5 °C for 3-5 hours.

-

Upon completion (monitored by TLC), the reaction mixture is carefully poured onto crushed ice.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-chloromethylthiophene, which can be used directly in the next step.

Step 2: Preparation of 2-Thienylacetonitrile

-

A reaction vessel is charged with water and sodium cyanide (1.5 eq) is added slowly with stirring until fully dissolved.

-

Acetone is added to the aqueous cyanide solution.

-

The solution is heated to 60-65 °C.

-

The crude 2-chloromethylthiophene from the previous step is added dropwise to the heated cyanide solution over a period of 1 hour.

-

The reaction mixture is maintained at 60-65 °C for an additional 3 hours.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is extracted with dichloromethane.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure 2-thienylacetonitrile.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative from a Thienylacetonitrile Precursor

[11]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the thienylacetonitrile derivative (1.0 eq), a ketone (e.g., butan-2-one, 1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

-

Add a catalytic amount of a base, such as morpholine (2.0 eq), dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to yield the 2-aminothiophene derivative. The crude product can be further purified by recrystallization from ethanol.

Conclusion

Thienylacetonitrile and its derivatives have firmly established themselves as indispensable tools in the arsenal of the modern chemist. From their humble beginnings in classical thiophene chemistry, they have evolved into key intermediates for the synthesis of complex, biologically active molecules and advanced functional materials. Their versatility, stemming from the unique properties of the thiophene ring and the reactivity of the nitrile group, ensures their continued prominence in the years to come. As our understanding of disease pathways becomes more nuanced and the demand for high-performance organic electronics grows, the creative and innovative application of the thienylacetonitrile scaffold will undoubtedly lead to further breakthroughs in both medicine and materials science.

References

- CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google P

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (URL: not available)

-

3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem - NIH. (URL: [Link])

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (URL: [Link])

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (URL: [Link])

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC - NIH. (URL: [Link])

-

Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines - ResearchGate. (URL: [Link])

-

(PDF) Thiophene-Based Polyphosphazenes with Tunable Optoelectronic Properties. (URL: [Link])

- EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google P

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (URL: [Link])

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (URL: [Link])

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (URL: [Link])

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (URL: not available)

-

Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (URL: [Link])

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC - NIH. (URL: [Link])

-

3-methylthiophene - Organic Syntheses Procedure. (URL: [Link])

-

Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - MDPI. (URL: [Link])

-

Methods for the synthesis of thieno[2,3‐b]pyridines. - ResearchGate. (URL: [Link])

-

(PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (URL: [Link])

-

pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. (URL: [Link])

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed. (URL: [Link])

-

Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. (URL: [Link])

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC. (URL: [Link])

-

Branched terthiophenes in organic electronics: from small molecules to polymers - PubMed. (URL: [Link])

-

Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications - ResearchGate. (URL: [Link])

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (URL: [Link])

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube. (URL: [Link])

-

(PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (URL: [Link])

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (URL: [Link])

-

2-Thenoylacetonitrile | C7H5NOS | CID 141853 - PubChem - NIH. (URL: [Link])

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: [Link])

-

Computational investigations on the mechanism of the Gewald reaction. (URL: [Link])

Sources

- 1. rroij.com [rroij.com]

- 2. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 3. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. impactfactor.org [impactfactor.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Branched terthiophenes in organic electronics: from small molecules to polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

The Morpholine Moiety: A Privileged Building Block in Modern Organic Synthesis

Introduction: The Enduring Utility of a Simple Heterocycle

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has long been a workhorse in organic synthesis. Its unique physicochemical properties, including its moderate basicity, polarity, and conformational flexibility, have established it as a versatile building block in the synthesis of a vast array of functional molecules.[1][2] In the pharmaceutical industry, the morpholine scaffold is a privileged structure, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide key binding interactions with biological targets.[5][6] Beyond medicinal chemistry, morpholine derivatives are integral to the agrochemical and materials science sectors.[7]

This comprehensive guide provides an in-depth exploration of the synthetic applications of morpholine and its derivatives. We will delve into key transformations where the morpholine unit plays a pivotal role, not merely as a passive component, but as an active participant in directing reactivity and enabling complex molecular construction. Detailed, field-proven protocols are provided for each key application, alongside mechanistic insights to empower researchers to adapt and innovate in their own synthetic endeavors.

Morpholine in Pharmaceutical Synthesis: The Case of Linezolid

The antibiotic Linezolid stands as a testament to the importance of the morpholine moiety in drug design.[8] The synthesis of this complex molecule relies on the early introduction of the morpholine ring onto an aromatic core. A key intermediate, 4-(3-fluoro-4-nitrophenyl)morpholine, is prepared via a nucleophilic aromatic substitution (SNAr) reaction.

The rationale behind this synthetic strategy lies in the electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring, which activate the C4 position towards nucleophilic attack by the secondary amine of morpholine. The ether oxygen in morpholine renders its nitrogen less nucleophilic than piperidine, but it is still a sufficiently potent nucleophile for this transformation.[2]

Workflow for the Synthesis of a Key Linezolid Intermediate

Caption: Synthesis of a key Linezolid intermediate.

Protocol 1: Synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine

This protocol details the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with morpholine.

Materials:

-

3,4-Difluoronitrobenzene (1.0 eq)

-

Morpholine (1.4 eq)

-

Sodium Carbonate (Na₂CO₃) (0.052 eq)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

To a stirred solution of 3,4-difluoronitrobenzene in the chosen solvent, add morpholine and sodium carbonate.

-

Heat the reaction mixture to 78 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the mixture. Otherwise, proceed to the next step.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure typically affords 4-(3-fluoro-4-nitrophenyl)morpholine in high yield (>98%) and purity (>99.5%).[9]

| Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |

| 3,4-Difluoronitrobenzene | Morpholine, Na₂CO₃ | Acetonitrile, 78 °C, 6h | 4-(3-Fluoro-4-nitrophenyl)morpholine | >98% | >99.5% | [9] |

Morpholine Enamines: Versatile Intermediates for Carbon-Carbon Bond Formation

Morpholine is widely used to form enamines from aldehydes and ketones.[3][4] These enamines are neutral, highly reactive equivalents of enolates, and they undergo facile alkylation and acylation at the α-carbon. The Stork enamine alkylation is a classic and powerful method for the selective monoalkylation of carbonyl compounds.[4] The use of a secondary amine like morpholine is crucial, as primary amines can lead to the formation of less reactive imines.

The formation of the morpholine enamine from a ketone is typically acid-catalyzed and involves the removal of water, often by azeotropic distillation. The resulting enamine can then react with a variety of electrophiles.

Workflow for Stork Enamine Alkylation

Caption: Conceptual workflow for palladium-catalyzed ortho-arylation directed by a morpholine group.

Protocol 3: Representative Palladium-Catalyzed ortho-Arylation of an N-Aryl Morpholine Derivative

This protocol is a representative procedure for the direct arylation of an N-aryl morpholine, adapted from similar transformations with other nitrogen-containing directing groups.

Materials:

-

N-Aryl morpholine derivative (1.0 eq)

-

Aryl halide (e.g., aryl iodide or bromide) (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

-

Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10-20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the N-aryl morpholine derivative, aryl halide, palladium catalyst, ligand, and base to an oven-dried reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

-

Wash the celite pad with the same organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: The yield of the ortho-arylated product can vary depending on the specific substrates and reaction conditions but is generally in the moderate to good range.

| Substrate Type | Catalyst System | Conditions | Product Type | General Yield Range |

| N-Aryl Amides | Pd(OAc)₂, Ligand, Base | High Temperature | ortho-Arylated Amides | Moderate to High |

| 2-Phenylpyridines | Pd(OAc)₂, Oxidant | High Temperature | ortho-Arylated Pyridines | Moderate to High |

Conclusion

The morpholine ring is far more than a simple cyclic amine; it is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique electronic and steric properties allow it to serve as a key building block in the synthesis of complex molecules, a precursor to reactive enamine intermediates, and an effective directing group in C-H activation chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in academia and industry, fostering a deeper understanding of the synthetic utility of morpholine and inspiring new applications in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Morpholine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

MORPHOLINE - Ataman Kimya. (n.d.). Retrieved January 23, 2026, from [Link]

-

Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. Retrieved January 23, 2026, from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–392. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

MORPHOLINE (CAS 110-91-8) - Ataman Kimya. (n.d.). Retrieved January 23, 2026, from [Link]

-

Stork Enamine Alkylation. (2020, March 21). YouTube. Retrieved January 23, 2026, from [Link]

-

1-morpholino-1-cyclohexene. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

- Baroliya, P. K., & Sharma, P. K. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-15.

- US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents. (n.d.).

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. mdpi.com [mdpi.com]

- 3. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. acs.figshare.com [acs.figshare.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Experimental procedure for coupling morpholine with thienylacetonitrile

Application Note & Protocol

Topic: Palladium-Catalyzed Synthesis of 2-(Morpholin-4-yl)-2-(thiophen-2-yl)acetonitrile via Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to α-Aryl-α-Amino Nitrile Synthesis

The α-aryl-α-amino nitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, however, can be challenging. Traditional methods often require harsh conditions or multi-step sequences that limit functional group tolerance and overall efficiency. The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering a powerful and versatile alternative.[1][2]

This application note details a robust protocol for the synthesis of 2-(morpholin-4-yl)-2-(thiophen-2-yl)acetonitrile. The strategy hinges on the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis that facilitates the coupling of amines with aryl halides.[1][3] In this context, we will be reacting morpholine with a halogenated derivative of thienylacetonitrile, specifically 2-(3-bromothiophen-2-yl)acetonitrile. This approach provides a direct and high-yielding pathway to the desired product.

The causality behind this choice is clear: the palladium catalyst, in conjunction with a specialized biarylphosphine ligand, creates a highly active system capable of mediating the otherwise difficult formation of a C(sp²)-N bond between the thiophene ring and the morpholine nitrogen.[4] This protocol is designed to be self-validating, providing clear steps, justifications for each parameter, and expected outcomes for researchers in drug discovery and process development.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The efficacy of this protocol is rooted in the well-established mechanism of the Buchwald-Hartwig amination. The reaction proceeds through a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.

Causality of Components:

-

Palladium(0) Precatalyst (e.g., Pd₂(dba)₃): This serves as the source of the active Pd(0) catalyst that initiates the cycle.

-

Biarylphosphine Ligand (e.g., XPhos): This is arguably the most critical component. Its steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination, accelerating the reaction and preventing catalyst decomposition.[5]

-

Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.[4]

The generally accepted catalytic cycle is illustrated below.

Caption: Figure 1: Buchwald-Hartwig Amination Catalytic Cycle.

Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example | Notes |

| 2-(3-Bromothiophen-2-yl)acetonitrile | C₆H₄BrNS | 218.08 | >97% | Commercial | Starting aryl halide. Store under inert gas. |

| Morpholine | C₄H₉NO | 87.12 | >99% | Commercial | Corrosive and flammable. Distill from CaH₂ if necessary.[6] |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | >97% | Commercial | Palladium precatalyst. Handle in a fume hood. |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | C₃₉H₅₉P | 574.86 | >98% | Commercial | Air-sensitive ligand. Store and handle under inert gas. |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | >98% | Commercial | Hygroscopic and air-sensitive base. Handle in a glovebox. |

| Anhydrous Toluene | C₇H₈ | 92.14 | >99.8% | Commercial | Reaction solvent. Use from a solvent purification system or sealed bottle. |

| Diethyl Ether (anhydrous) | C₄H₁₀O | 74.12 | >99.7% | Commercial | For work-up. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | N/A | Lab Prepared | For quenching the reaction. |

| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | N/A | Lab Prepared | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | N/A | Commercial | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | N/A | Commercial | For column chromatography (230-400 mesh). |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller and thermocouple

-

Condenser (oven-dried)

-

Septa, needles, and syringes for reagent transfer

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Glassware for column chromatography

-

Analytical equipment: NMR spectrometer, Mass Spectrometer (e.g., LC-MS), TLC plates (UV active)

Experimental Workflow and Protocol

The entire procedure, from setup to final product characterization, must be conducted with careful attention to maintaining an inert atmosphere until the final work-up stage to protect the palladium catalyst and air-sensitive reagents.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Large-Scale Synthesis and Scale-Up of 2-Morpholino-2-(2-thienyl)acetonitrile

For distribution to: Researchers, scientists, and drug development professionals in pharmaceutical and fine chemical industries.

Abstract

2-Morpholino-2-(2-thienyl)acetonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a thiophene ring, a morpholine moiety, and a nitrile group, makes it a versatile building block for drug discovery. This document provides a comprehensive guide to the laboratory-scale synthesis and critical considerations for the scale-up of this compound. The protocol is based on the well-established Strecker synthesis, a robust and efficient method for the preparation of α-aminonitriles.[1][2][3][4][5] This guide emphasizes safety, process optimization, and scalability to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Scientific Background

The synthesis of α-aminonitriles is a cornerstone of medicinal chemistry, providing access to a wide array of bioactive molecules, including α-amino acids.[2][4] The Strecker synthesis, first reported in 1850, remains a highly relevant and widely practiced method for constructing these valuable intermediates.[2][6] The reaction is a one-pot, three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source.[7]

In the context of this compound, the synthesis involves the reaction of 2-thiophenecarboxaldehyde, morpholine, and a cyanide salt, typically sodium cyanide. The thiophene moiety is a common scaffold in many pharmaceuticals due to its isosteric relationship with the benzene ring and its unique electronic properties. Morpholine is a heterocyclic secondary amine frequently incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[8]

Reaction Mechanism: The Strecker Synthesis

The Strecker synthesis proceeds through a well-understood mechanism:[1]

-

Imine Formation: The reaction initiates with the nucleophilic attack of the amine (morpholine) on the carbonyl carbon of the aldehyde (2-thiophenecarboxaldehyde), followed by dehydration to form an iminium ion.

-

Nucleophilic Attack of Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile product.

This acid-promoted reaction is highly efficient for aldehydes.[1][6]

Laboratory-Scale Synthesis Protocol

This section details a step-by-step protocol for the synthesis of this compound on a laboratory scale.

Safety Precautions: This procedure involves the use of sodium cyanide, a highly toxic substance.[9][10] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[11][12] An emergency cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Thiophenecarboxaldehyde | 112.14 | 11.2 g | 0.10 | >98% |

| Morpholine | 87.12 | 8.7 g | 0.10 | >99% |

| Sodium Cyanide | 49.01 | 4.9 g | 0.10 | >98% |

| Glacial Acetic Acid | 60.05 | 6.0 g | 0.10 | ACS Grade |

| Methanol | 32.04 | 100 mL | - | ACS Grade |

| Dichloromethane | 84.93 | 200 mL | - | ACS Grade |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - |

| Brine (Saturated NaCl Solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - |

Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-thiophenecarboxaldehyde (11.2 g, 0.10 mol) and morpholine (8.7 g, 0.10 mol) in methanol (50 mL).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (4.9 g, 0.10 mol) in 20 mL of water. Caution: Highly Toxic! Slowly add this solution to the reaction mixture via the dropping funnel over 15 minutes.

-

Acidification: Following the cyanide addition, add glacial acetic acid (6.0 g, 0.10 mol) dropwise to the reaction mixture. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete, add 100 mL of water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[13]

Process Workflow and Visualization

The overall process for the synthesis of this compound can be visualized as a series of sequential operations.

Caption: Workflow for the synthesis of this compound.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Parameters

| Parameter | Laboratory Scale (10g) | Pilot/Industrial Scale (10kg) | Key Considerations & Rationale |

| Reaction Vessel | 250 mL Glass Flask | 100 L Glass-Lined or Stainless Steel Reactor | Material compatibility and heat transfer are critical. Glass-lined reactors offer good chemical resistance. |

| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer (Impeller) | Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Impeller design and agitation speed need to be optimized to avoid localized "hot spots". |

| Heat Management | Ambient Cooling / Water Bath | Jacketed Reactor with Heat Transfer Fluid | The Strecker reaction is exothermic. Inefficient heat removal on a large scale can lead to a runaway reaction. A robust cooling system is essential for temperature control. |

| Reagent Addition | Manual (Dropping Funnel) | Metering Pumps | Controlled addition rates are vital for managing the exotherm and ensuring reaction selectivity. Metering pumps provide precise and reproducible addition profiles. |

| Workup & Extraction | Separatory Funnel | Baffled Extraction Tank / Centrifugal Extractor | Phase separation can be slow and inefficient in large vessels. Specialized equipment may be required to facilitate efficient extraction and minimize solvent usage. |

| Purification | Recrystallization | Crystallization Vessel with Controlled Cooling | Controlled cooling profiles are necessary to achieve the desired crystal size distribution and purity. Filtration and drying equipment (e.g., filter press, vacuum oven) are also required. |

| Safety | Fume Hood | Closed System with Scrubber | Handling large quantities of sodium cyanide necessitates a closed system to prevent operator exposure and environmental release of hydrogen cyanide gas. A scrubber system is required to neutralize any vented HCN.[14] |

Process Safety and Hazard Analysis

A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up activities. Key hazards associated with this synthesis include:

-

Toxicity of Sodium Cyanide: Ingestion, inhalation, or skin contact can be fatal.[15] Strict handling protocols, dedicated equipment, and emergency response plans are essential.

-

Hydrogen Cyanide (HCN) Gas Evolution: Sodium cyanide reacts with acids to produce highly toxic and flammable HCN gas.[14] The process must be designed to prevent the uncontrolled mixing of cyanide and acid. A basic scrubber (e.g., sodium hydroxide solution) should be in place to neutralize any potential HCN release.

-

Reaction Exotherm: The reaction is exothermic. A failure in the cooling system could lead to a rapid temperature and pressure increase, potentially causing a runaway reaction.

-

Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Acetonitrile, which can also be used as a solvent, has its own set of handling considerations.[16][17][18][19] Minimizing solvent volumes and using closed-transfer systems are recommended.

Conclusion

The synthesis of this compound via the Strecker reaction is a robust and scalable process. By carefully considering the principles of chemical engineering and process safety, this important intermediate can be manufactured safely and efficiently on a large scale. The information provided in this application note serves as a foundational guide for researchers and process chemists involved in the development and scale-up of this and related chemical entities.

References

- CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents.

- CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents.

- CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents.

-

Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-Morpholino-1,3,4-thiadiazines - ResearchGate. Available at: [Link]

-

Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles | Organic Letters - ACS Publications. Available at: [Link]

-

Sodium Cyanide Safety Handling Guide - Taekwang Industrial Co., Ltd. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

-

2-Hydroxyimino-2-phenylacetonitrile - Organic Syntheses Procedure. Available at: [Link]

-

Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. Available at: [Link]

-

SODIUM CYANIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

-

Industrial Grade Compound Synthesis Acetonitrile from China manufacturer - Hisea Chem. Available at: [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. Available at: [Link]

- US3682957A - Method of preparing morpholino cyano-acrylamides - Google Patents.

-

Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed. Available at: [Link]

-

Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC - NIH. Available at: [Link]

-

LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide - Northwestern University. Available at: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. Available at: [Link]

- CN107108475B - The manufacturing method of acetonitrile - Google Patents.

-

Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... - PMC. Available at: [Link]

-